1-(2,3-Dichlorophenyl)piperazine hydrochloride
CAS No.: 119532-26-2
Cat. No.: VC21344527
Molecular Formula: C10H12Cl2N2.HCl
Molecular Weight: 231.13 36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 119532-26-2 |
---|---|
Molecular Formula | C10H12Cl2N2.HCl |
Molecular Weight | 231.13 36.46 |
IUPAC Name | 1-(2,3-dichlorophenyl)piperazine;hydrochloride |
Standard InChI | InChI=1S/C10H12Cl2N2.ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H |
Standard InChI Key | CYQFNNSFAGXCEC-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl |
Canonical SMILES | C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl |
Appearance | Solid powder |
Chemical Identity and Structure
1-(2,3-Dichlorophenyl)piperazine hydrochloride is an organic compound with significant pharmaceutical relevance. It serves as a critical intermediate in the synthesis of various medications, particularly antipsychotics. The chemical identification details provide essential information for both research and industrial applications.
Basic Identification
The compound is registered with CAS Number 119532-26-2 and possesses the molecular formula C₁₀H₁₃Cl₃N₂, corresponding to a molecular weight of 267.58 g/mol . The structure consists of a piperazine ring connected to a 2,3-dichlorophenyl group, with the nitrogen atom of the piperazine forming a salt with hydrogen chloride. This structural arrangement contributes to its specific chemical properties and pharmaceutical utility.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts. These alternative names include:
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1-(2,3-DICHLOROPHENYL)PIPERAZINE HCL
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DCPP-Hydrochloride
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Aripiprazole Impurity 66
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Aripiprazole EP Impurity B
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Aripiprazole USP RC C
The variety of names reflects its significance in pharmaceutical quality control, particularly as a related compound or impurity in Aripiprazole production and testing protocols.
Physical and Chemical Properties
The physical and chemical properties of 1-(2,3-Dichlorophenyl)piperazine hydrochloride are critical for its identification, handling, and application in both research and industrial settings. These properties determine its behavior during synthesis, storage, and incorporation into pharmaceutical formulations.
Physical State and Appearance
1-(2,3-Dichlorophenyl)piperazine hydrochloride typically exists as a solid that ranges from powder to crystalline form. Its color can vary from white to orange to green, depending on purity and synthesis conditions . This color variation serves as a visual indicator of potential impurities or degradation, making it an important quality control parameter during manufacturing.
Thermal Properties
The compound exhibits a well-defined melting point range of 243-247°C, which serves as an important identification and purity criterion . This relatively high melting point indicates strong intermolecular forces, likely due to its ionic nature as a hydrochloride salt. The recommended storage temperature of 2-8°C suggests potential thermal instability at elevated temperatures, necessitating controlled storage conditions to maintain its integrity.
Solubility Profile
1-(2,3-Dichlorophenyl)piperazine hydrochloride demonstrates varying solubility in different solvents, which is crucial for its purification and application in pharmaceutical synthesis. The comprehensive solubility profile is presented in Table 1.
Table 1: Solubility Profile of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Solvent | Solubility |
---|---|
DMF | 11 mg/ml |
DMSO | 16 mg/ml |
Ethanol | 5 mg/ml |
PBS (pH 7.2) | 10 mg/ml |
Water | Soluble |
Methanol | Soluble |
The compound is described as hygroscopic, indicating its tendency to absorb moisture from the surrounding environment . This property necessitates special handling and storage conditions, particularly in environments with controlled humidity.
Synthesis Methods and Production
The synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride has been approached through various methodologies, with continuous improvements aimed at enhancing yield, purity, and industrial applicability. These methods primarily differ in their reaction conditions, catalysts, and post-reaction processing techniques.
Cyclization Reaction Method
The most common synthetic approach involves a cyclization reaction using 2,3-dichloroaniline as the starting material, reacting with bis(2-chloroethyl) amine hydrochloride. This method has been optimized for industrial production through careful control of reaction parameters.
The reaction typically proceeds with the following conditions:
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Charging temperature: 90-120°C
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Reaction temperature: 120-220°C
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Mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl) amine hydrochloride: 1:(0.8-2.0)
This direct cyclization method is advantageous due to its relatively straightforward procedure and economically accessible raw materials. The process eliminates the need for solvents during the reaction phase, as the reactants undergo homogeneous reaction in their molten state at elevated temperatures . This solvent-free approach contributes to reduced waste generation and lower production costs.
Alternative Synthetic Approach
An alternative synthesis pathway employs catalytic conditions and different reagent ratios:
To a solution of 2,3-dichloroaniline (10g, 61.72 mmol) and bis(2-chloroethyl)ethylamine (8.7g, 61.72 mmol) in xylene (150 mL), p-toluene sulfonic acid (1.17g, 6.17 mmol) and tetrabutyl ammonium bromide (1.5g, 6.17 mmol) are added. The reaction mixture is heated at 130-135°C for 48 hours. After cooling, the pH is adjusted to 6-7 with aqueous ammonia, followed by extraction with ethyl acetate. This method reportedly achieves yields of approximately 88% .
This approach, while requiring longer reaction times, offers the advantage of higher yields compared to the solvent-free method. The use of phase-transfer catalysts (tetrabutyl ammonium bromide) facilitates the reaction between the different phases, enhancing reaction efficiency.
Industrial Production Optimization
A significant advancement in the industrial-scale synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride involves process optimization to address previous limitations:
In a 500L electric heating reaction kettle, 100 kg of 2,3-dichloroaniline is heated to 100°C under stirring. Bis-(2-chloroethyl)amine hydrochloride (110 kg) is added in 5 batches, and the temperature is raised to 120°C for a 34-hour reaction period. Post-reaction processing includes the addition of 200 kg of propyl carbinol, cooling crystallization, centrifugation, and refinement with 300 kg of methanol. This optimized process yields 98.0 kg of the final product with 99.62% purity (HPLC) and a yield of 59.5% .
The improved method addresses several challenges of earlier approaches:
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Reduction in reaction time
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Improvement in product purity (>99.5%)
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Enhanced yield (>59.5%)
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Simplified operational procedures
These advancements make the process more suitable for large-scale industrial production, balancing economic considerations with environmental sustainability.
Applications and Significance
1-(2,3-Dichlorophenyl)piperazine hydrochloride holds significant importance in pharmaceutical manufacturing, primarily due to its role as a key intermediate in the synthesis of therapeutic agents.
Pharmaceutical Intermediate
The compound serves as a crucial intermediate in the synthesis of atypical antipsychotics, most notably Aripiprazole. Aripiprazole is a widely prescribed medication used in the treatment of schizophrenia, bipolar disorder, major depressive disorder, and irritability associated with autism . The quality and purity of 1-(2,3-Dichlorophenyl)piperazine hydrochloride directly impact the final pharmaceutical product, making its proper synthesis and characterization essential for therapeutic efficacy and safety.
Analytical Standard and Reference Material
Beyond its role as a synthetic intermediate, 1-(2,3-Dichlorophenyl)piperazine hydrochloride is utilized as an analytical standard in pharmaceutical quality control. It serves as a reference compound for the identification and quantification of related substances in Aripiprazole formulations. Its presence in pharmacopoeial standards, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), underscores its importance in regulatory compliance and quality assurance processes .
The compound is specifically referenced as:
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Aripiprazole USP RC C (Reference Compound C)
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Aripiprazole EP Impurity B
These designations highlight its role in ensuring the purity and identity of Aripiprazole in finished pharmaceutical products.
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